2-Tert-butyl-4-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole;dihydrochloride
Overview
Description
2-Tert-butyl-4-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole;dihydrochloride is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole and benzimidazole are heterocyclic compounds known for their broad range of chemical and biological properties
Scientific Research Applications
2-Tert-butyl-4-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole;dihydrochloride has several scientific research applications:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole;dihydrochloride typically involves multi-step organic reactions. One common method involves the condensation of an appropriate benzimidazole derivative with a piperidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-4-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole;dihydrochloride can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Mechanism of Action
The mechanism of action of 2-Tert-butyl-4-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole;dihydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole share the imidazole core structure and exhibit similar biological activities.
Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core structure and are used for their therapeutic effects.
Uniqueness
What sets 2-Tert-butyl-4-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole;dihydrochloride apart is its unique combination of the imidazole and benzimidazole moieties, along with the piperidine side chain. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-tert-butyl-4-(2-piperidin-1-ylethyl)imidazo[1,2-a]benzimidazole;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4.2ClH/c1-20(2,3)18-15-24-17-10-6-5-9-16(17)23(19(24)21-18)14-13-22-11-7-4-8-12-22;;/h5-6,9-10,15H,4,7-8,11-14H2,1-3H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMRUFDPGJHIBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN2C3=CC=CC=C3N(C2=N1)CCN4CCCCC4.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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